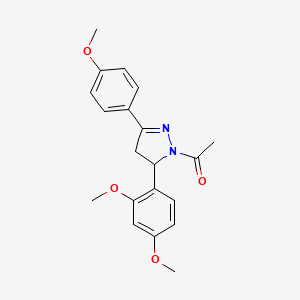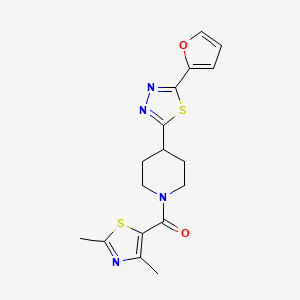
6-Chloro-3-(chloromethyl)-4-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(chloromethyl)-4-methylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 6-position, a chloromethyl group at the 3-position, and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)-4-methylpyridazine typically involves the chlorination of 4-methylpyridazine derivatives. One common method includes the reaction of 4-methylpyridazine with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds through the formation of intermediate chlorinated products, which are then further chlorinated to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities and obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(chloromethyl)-4-methylpyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group at the 3-position is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound and its derivatives have shown promise as potential therapeutic agents due to their biological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Research: The compound is used as a building block for the synthesis of bioactive molecules and as a tool for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(chloromethyl)-4-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine: This compound shares a similar structure but contains a triazole ring fused to the pyridazine ring.
6-Chloro-3-methyl-1,2,4-triazolo[4,3-b]pyridazine: Similar to the previous compound but with a methyl group instead of a chloromethyl group.
Uniqueness
6-Chloro-3-(chloromethyl)-4-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chloromethyl groups enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
6-chloro-3-(chloromethyl)-4-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-2-6(8)10-9-5(4)3-7/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGHMNBZNYCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-35-5 |
Source


|
| Record name | 6-chloro-3-(chloromethyl)-4-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethylphenyl)-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2960893.png)
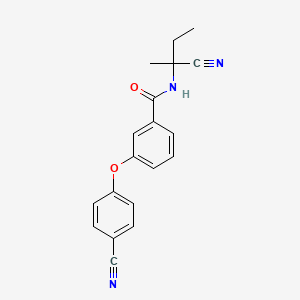
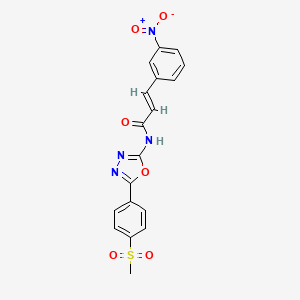
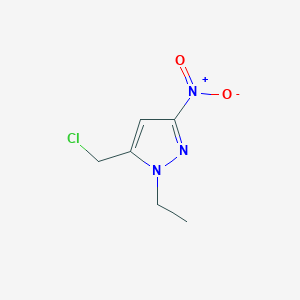
![(E)-4-(Dimethylamino)-N-[4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-enamide](/img/structure/B2960899.png)
![N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine](/img/structure/B2960901.png)
![1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid](/img/structure/B2960904.png)

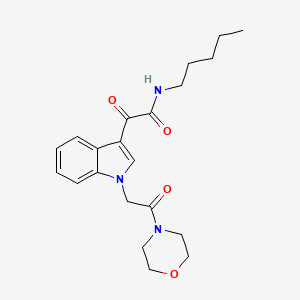
![2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2960908.png)
![2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2960909.png)

